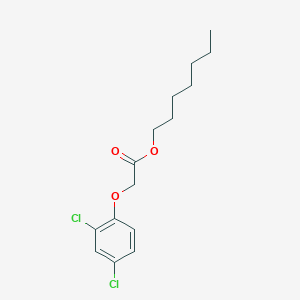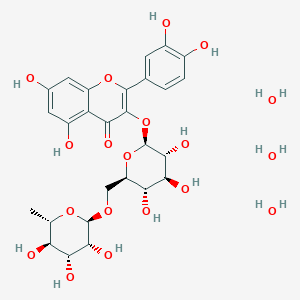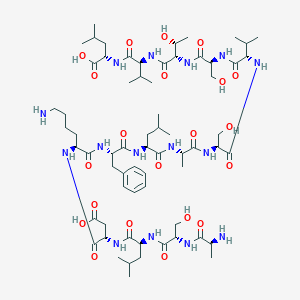
Heptyl 2,4-dichlorophenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl 2,4-dichlorophenoxyacetate (HDA) is a chemical compound that has been extensively studied for its potential use in scientific research. HDA is a derivative of phenoxyacetic acid and is commonly used as a herbicide. However, its unique chemical properties make it an ideal candidate for scientific research applications.
Mécanisme D'action
Heptyl 2,4-dichlorophenoxyacetate is thought to exert its effects by inhibiting the activity of certain enzymes, such as peroxidases and laccases. This inhibition can lead to changes in the cellular metabolism of the affected organism, which can have downstream effects on various physiological processes.
Effets Biochimiques Et Physiologiques
Studies have shown that Heptyl 2,4-dichlorophenoxyacetate can have a range of biochemical and physiological effects, including changes in gene expression, alterations in cellular metabolism, and changes in the growth and development of certain organisms. Heptyl 2,4-dichlorophenoxyacetate has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Heptyl 2,4-dichlorophenoxyacetate in scientific research is its unique chemical properties. Heptyl 2,4-dichlorophenoxyacetate is a stable compound that is easily synthesized and purified, making it an ideal candidate for use in laboratory experiments. However, one limitation of using Heptyl 2,4-dichlorophenoxyacetate is its potential toxicity. Studies have shown that Heptyl 2,4-dichlorophenoxyacetate can be toxic to certain organisms, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving Heptyl 2,4-dichlorophenoxyacetate. One potential area of investigation is the development of new antibiotics based on the antimicrobial properties of Heptyl 2,4-dichlorophenoxyacetate. Another area of research could focus on the use of Heptyl 2,4-dichlorophenoxyacetate as a tool for studying the metabolism of phenoxyacetic acid derivatives in mammals. Additionally, further studies could be conducted to investigate the potential toxicity of Heptyl 2,4-dichlorophenoxyacetate and its effects on various organisms.
Méthodes De Synthèse
The synthesis of Heptyl 2,4-dichlorophenoxyacetate involves the reaction of heptyl alcohol with 2,4-dichlorophenoxyacetic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Heptyl 2,4-dichlorophenoxyacetate has been used in various scientific research applications, including as a tool for studying the mechanism of action of certain enzymes and as a substrate for the synthesis of novel compounds. Heptyl 2,4-dichlorophenoxyacetate has also been used as a model compound for studying the metabolism of phenoxyacetic acid derivatives in mammals.
Propriétés
Numéro CAS |
1917-96-0 |
|---|---|
Nom du produit |
Heptyl 2,4-dichlorophenoxyacetate |
Formule moléculaire |
C15H20Cl2O3 |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
heptyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H20Cl2O3/c1-2-3-4-5-6-9-19-15(18)11-20-14-8-7-12(16)10-13(14)17/h7-8,10H,2-6,9,11H2,1H3 |
Clé InChI |
HZQJGWTYZAWPLJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Autres numéros CAS |
1917-96-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)







